Cas no 1421449-30-0 (3-(dimethylamino)-N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}benzamide)

3-(Dimethylamino)-N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}benzamide is a structurally complex benzamide derivative featuring a furan-substituted pyrazole core. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a scaffold for bioactive molecule development. The presence of both dimethylamino and furan groups enhances its electronic properties, making it suitable for applications in ligand design and enzyme inhibition studies. Its well-defined molecular structure allows for precise modifications, facilitating structure-activity relationship (SAR) investigations. The compound's stability and synthetic accessibility further support its utility in exploratory research and drug discovery efforts.
3-(dimethylamino)-N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}benzamide structure
1421449-30-0 structure
商品名:3-(dimethylamino)-N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}benzamide
CAS番号:1421449-30-0
MF:C18H20N4O2
メガワット:324.377003669739
CID:5402051

3-(dimethylamino)-N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}benzamide 化学的及び物理的性質

名前と識別子

    • 3-(Dimethylamino)-N-[[5-(2-furanyl)-1-methyl-1H-pyrazol-3-yl]methyl]benzamide
    • 3-(dimethylamino)-N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}benzamide
    • インチ: 1S/C18H20N4O2/c1-21(2)15-7-4-6-13(10-15)18(23)19-12-14-11-16(22(3)20-14)17-8-5-9-24-17/h4-11H,12H2,1-3H3,(H,19,23)
    • InChIKey: ZWWCANKQAXWYMV-UHFFFAOYSA-N
    • ほほえんだ: C(NCC1C=C(C2=CC=CO2)N(C)N=1)(=O)C1=CC=CC(N(C)C)=C1

じっけんとくせい

  • 密度みつど: 1.20±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 535.2±50.0 °C(Predicted)
  • 酸性度係数(pKa): 13.71±0.46(Predicted)

3-(dimethylamino)-N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6293-0078-1mg
3-(dimethylamino)-N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}benzamide
1421449-30-0
1mg
$54.0 2023-09-09
Life Chemicals
F6293-0078-40mg
3-(dimethylamino)-N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}benzamide
1421449-30-0
40mg
$140.0 2023-09-09
Life Chemicals
F6293-0078-10mg
3-(dimethylamino)-N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}benzamide
1421449-30-0
10mg
$79.0 2023-09-09
Life Chemicals
F6293-0078-5mg
3-(dimethylamino)-N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}benzamide
1421449-30-0
5mg
$69.0 2023-09-09
Life Chemicals
F6293-0078-20mg
3-(dimethylamino)-N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}benzamide
1421449-30-0
20mg
$99.0 2023-09-09
Life Chemicals
F6293-0078-25mg
3-(dimethylamino)-N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}benzamide
1421449-30-0
25mg
$109.0 2023-09-09
Life Chemicals
F6293-0078-2mg
3-(dimethylamino)-N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}benzamide
1421449-30-0
2mg
$59.0 2023-09-09
Life Chemicals
F6293-0078-3mg
3-(dimethylamino)-N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}benzamide
1421449-30-0
3mg
$63.0 2023-09-09
Life Chemicals
F6293-0078-4mg
3-(dimethylamino)-N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}benzamide
1421449-30-0
4mg
$66.0 2023-09-09
Life Chemicals
F6293-0078-10μmol
3-(dimethylamino)-N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}benzamide
1421449-30-0
10μmol
$69.0 2023-09-09

3-(dimethylamino)-N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}benzamide 関連文献

3-(dimethylamino)-N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}benzamideに関する追加情報

Research Brief on 3-(dimethylamino)-N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}benzamide (CAS: 1421449-30-0)

The compound 3-(dimethylamino)-N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}benzamide (CAS: 1421449-30-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, including its synthesis, biological activity, and potential mechanisms of action.

Recent studies have highlighted the structural uniqueness of this compound, which combines a furan-substituted pyrazole core with a dimethylamino benzamide moiety. This hybrid structure is believed to contribute to its selective binding affinity towards specific biological targets. Preliminary in vitro assays have demonstrated promising activity against a range of disease-relevant targets, including kinases and G-protein-coupled receptors (GPCRs).

The synthesis of 3-(dimethylamino)-N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}benzamide has been optimized in recent publications, with a focus on improving yield and purity. Key steps include the condensation of 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde with 3-(dimethylamino)benzylamine, followed by amide bond formation. The compound has been characterized using advanced spectroscopic techniques, including NMR and mass spectrometry, confirming its structural integrity.

In terms of biological evaluation, recent research has explored the compound's potential as an anti-inflammatory and anticancer agent. Studies using cell-based assays have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a possible application in treating inflammatory diseases. Additionally, its ability to induce apoptosis in certain cancer cell lines has sparked interest in its oncological potential.

Mechanistic studies have begun to elucidate the compound's mode of action. Computational docking simulations suggest that it may interact with the ATP-binding site of specific kinases, potentially explaining its observed biological effects. However, further in vivo studies are needed to validate these findings and assess the compound's pharmacokinetic properties.

The current research landscape indicates that 3-(dimethylamino)-N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}benzamide represents a promising scaffold for further medicinal chemistry optimization. Its unique structural features and preliminary biological activity profile make it a compelling candidate for the development of novel therapeutic agents. Future research directions may include structure-activity relationship (SAR) studies to improve potency and selectivity, as well as more comprehensive preclinical evaluations.

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